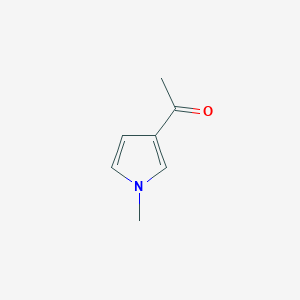

3-Acetyl-1-methylpyrrole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYIVZGXCXFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335147 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-62-7 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetyl-1-methylpyrrole (CAS 932-62-7) for Researchers and Drug Development Professionals

Introduction and Physicochemical Properties

3-Acetyl-1-methylpyrrole, with CAS number 932-62-7, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique structural framework, featuring a pyrrole ring substituted with an acetyl group at the 3-position and a methyl group on the nitrogen atom, makes it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. The pyrrole moiety is a prominent feature in numerous biologically active compounds, and the ability to introduce functional groups at specific positions is crucial for the development of new therapeutic agents.[2][3]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 932-62-7 | [4][5] |

| Molecular Formula | C₇H₉NO | [4][6] |

| Molecular Weight | 123.15 g/mol | [4][6] |

| Appearance | Liquid | [4] |

| Density | 1.038 g/mL at 25 °C | [4] |

| Boiling Point | 148-150 °C at 15 mmHg | [4] |

| Refractive Index (n20/D) | 1.538 | [4] |

| Flash Point | 113 °C (closed cup) | [4][7] |

| InChI Key | SZYIVZGXCXFXDN-UHFFFAOYSA-N | [4][6] |

| SMILES | CC(=O)c1ccn(C)c1 | [4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is fundamental for its unambiguous identification and for monitoring reactions in which it is a reactant or product.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyrrole ring appear as multiplets or distinct signals in the downfield region, while the methyl protons of the acetyl and N-methyl groups appear as singlets in the upfield region. A representative assignment of the proton signals is provided below.[8]

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyrrole H (position 2) | ~7.24 | Multiplet |

| Pyrrole H (position 5) | ~6.57 | Multiplet |

| Pyrrole H (position 4) | ~6.55 | Multiplet |

| N-CH₃ | ~3.65 | Singlet |

| COCH₃ | ~2.35 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is characteristically found at the most downfield chemical shift. The carbon atoms of the pyrrole ring appear in the aromatic region, while the methyl carbons are observed at higher field.

| Assignment | Chemical Shift (ppm) |

| C=O | ~192.9 |

| Pyrrole C (position 2) | ~127.6 |

| Pyrrole C (position 3) | ~124.9 |

| Pyrrole C (position 5) | ~122.1 |

| Pyrrole C (position 4) | ~107.5 |

| N-CH₃ | ~36.5 |

| COCH₃ | ~27.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band is observed for the carbonyl (C=O) stretching of the acetyl group. The C-H and C-N stretching and bending vibrations of the pyrrole ring and the methyl groups also give rise to distinct peaks.[9]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1660 | C=O stretching (ketone) |

| ~3100-2900 | C-H stretching (aromatic and aliphatic) |

| ~1500-1400 | C=C and C-N stretching (pyrrole ring) |

| ~1400-1350 | C-H bending (methyl groups) |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 123. The fragmentation pattern would likely involve the loss of the acetyl group or the methyl group from the molecular ion. A plausible fragmentation pathway is outlined below.

Caption: Acid-catalyzed isomerization of 2- to this compound.

Experimental Protocol: Isomerization of 2-Acetyl-1-methylpyrrole

[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-1-methylpyrrole (1.0 eq) in trifluoroacetic acid.

-

Heating: Heat the reaction mixture to reflux and maintain for approximately 90 minutes.

-

Solvent Removal: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

Work-up: Partition the residue between chloroform and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of chloroform.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a brown oil.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing acetyl group. The pyrrole ring is susceptible to electrophilic attack, with the acetyl group directing incoming electrophiles to the 4- and 5-positions. The carbonyl group of the acetyl moiety can undergo nucleophilic addition, and the methyl protons of the acetyl group are acidic enough to be deprotonated by a strong base, allowing for aldol-type condensations.

Application in the Synthesis of an Anti-inflammatory Drug Candidate

A notable application of this compound is in the synthesis of novel anti-inflammatory agents. For instance, it serves as a key intermediate in the preparation of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound designed as a potential COX inhibitor. [11]

Caption: Synthetic workflow for an anti-inflammatory drug candidate.

Experimental Protocol: Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid

[11] This synthesis is accomplished via a Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

-

Preparation of the 1,4-Dicarbonyl Precursor: The requisite 1,4-dicarbonyl compound is first synthesized. This can be achieved through various organic transformations, often starting from commercially available materials.

-

Paal-Knorr Cyclization: The synthesized 1,4-dicarbonyl compound is then reacted with this compound in the presence of an acid catalyst, typically in a suitable solvent like ethanol or acetic acid, and heated to reflux to facilitate the cyclization and formation of the pyrrole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.

Safety and Handling

This compound is classified as a warning-level hazard. [4]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][5]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- PubChem. This compound.

- NIST. This compound. National Institute of Standards and Technology. [Link]

- PrepChem. Synthesis of this compound. [Link]

- Zlatanova-Tenisheva, H., et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines2023, 11(9), 2415. [Link]

- ResearchGate. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

- Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]

- ACS Publications. Acid-mediated rearrangement of acylpyrroles. The Journal of Organic Chemistry1981, 46(5), 839–843. [Link]

- RSC Publishing. Kinetics of the enolisation reaction of 2-acetylfuran, 2-acetyl-N-methylpyrrole and 3-acetyl-N-methylpyrrole. Journal of the Chemical Society, Perkin Transactions 21992, 859-863. [Link]

- Cheméo. Chemical Properties of this compound (CAS 932-62-7). [Link]

- The Crucial Role of this compound in Modern Organic Synthesis. [Link]

- ChemSynthesis. This compound. [Link]

- PubChemLite. This compound (C7H9NO). [Link]

- Organic Chemistry Portal. Pyrrole synthesis. [Link]

- Özdemir, Z., et al. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega2023, 8(42), 39035–39053. [Link]

- Alotaibi, A. A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals2023, 16(9), 1324. [Link]

- Adel, M., et al. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry2018, 81, 415-427. [Link]

- Yang, T. H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules2019, 24(18), 3293. [Link]

- Alvarado, C., et al. Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society2005, 49(4), 324-327. [Link]

- AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. Journal of Xi'an Shiyou University, Natural Sciences Edition2023, 66(05). [Link]

- Caliendo, G., et al. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters2013, 23(21), 5855-8. [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. azooptics.com [azooptics.com]

- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sci-hub.box [sci-hub.box]

- 10. Non-Aromatic 3H-Pyrroles in the Reaction with Nucleophiles: Is High Reactivity a Myth? | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Acetyl-1-methylpyrrole: Properties, Synthesis, and Applications

Introduction

3-Acetyl-1-methylpyrrole (CAS No. 932-62-7) is a substituted pyrrole derivative that serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique electronic and structural features, arising from the interplay between the electron-rich aromatic pyrrole ring and the electron-withdrawing acetyl group, make it a key intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physical, chemical, and spectroscopic properties, a detailed protocol for its synthesis, and an overview of its applications for researchers, scientists, and professionals in drug development and materials science.

Part 1: Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-methylpyrrol-3-yl)ethanone | [2] |

| CAS Number | 932-62-7 | [3] |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 1.038 g/mL at 25 °C | [3] |

| Boiling Point | 148-150 °C at 15 mmHg | [3] |

| Refractive Index | n20/D 1.538 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| SMILES | CC(=O)c1ccn(C)c1 | [3] |

| InChI Key | SZYIVZGXCXFXDN-UHFFFAOYSA-N | [3] |

Part 2: Comprehensive Spectroscopic Analysis

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the hydrogen environment in the molecule. For this compound, the spectrum is typically recorded in CDCl₃.

-

δ ~7.24 ppm (t, 1H): This signal corresponds to the proton at the C5 position of the pyrrole ring.

-

δ ~6.57 ppm (t, 1H): This signal is attributed to the proton at the C2 position.

-

δ ~6.55 ppm (t, 1H): This signal corresponds to the proton at the C4 position.[5]

-

δ ~3.66 ppm (s, 3H): This singlet represents the three protons of the N-methyl group (N-CH₃).[5]

-

δ ~2.36 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (CO-CH₃).[5]

Causality: The downfield shift of the C5 proton is due to its position relative to both the nitrogen atom and the acetyl group. The singlets for the methyl groups are characteristic, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton.

-

δ ~193.0 ppm: Carbonyl carbon (C=O).

-

δ ~130.0 - 108.0 ppm: Four signals corresponding to the aromatic carbons of the pyrrole ring.

-

δ ~36.0 ppm: N-methyl carbon (N-CH₃).

-

δ ~26.0 ppm: Acetyl methyl carbon (CO-CH₃).

Causality: The carbonyl carbon is significantly deshielded, resulting in a large downfield chemical shift, which is highly characteristic.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

~2900-3100 cm⁻¹: C-H stretching from the aromatic pyrrole ring and the methyl groups.

-

~1660-1680 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ketone.[7][8] This is a key diagnostic peak.

-

~1400-1550 cm⁻¹: C-C and C-N stretching vibrations within the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 123, corresponding to the molecular weight of the compound.[5][9]

-

Major Fragment: A significant peak is observed at m/z = 108.[9]

Causality: The fragment at m/z 108 is formed by the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones known as alpha-cleavage.[10][11] This fragmentation results in a stable acylium ion.

Part 3: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the acetyl group and the pyrrole ring itself.

-

Reactions at the Carbonyl Group: The acetyl group can undergo standard ketone reactions. For example, it can be reduced to a secondary alcohol (3-(1-hydroxyethyl)-1-methylpyrrole) using reducing agents like sodium borohydride (NaBH₄).

-

Reactions on the Pyrrole Ring: The acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to unsubstituted 1-methylpyrrole. However, substitutions are still possible, and the acetyl group will direct incoming electrophiles primarily to the C5 position.

-

Role as a Synthetic Intermediate: this compound is a key precursor in the synthesis of more complex heterocyclic systems.[1] The acetyl group provides a handle for further functionalization, such as aldol condensations or the formation of other functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.[12][13]

Caption: Key reactive sites on this compound.

Part 4: Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The regioselective synthesis of 3-acylpyrroles can be challenging. While direct acylation of 1-methylpyrrole often yields a mixture of 2- and 3-substituted products, specific conditions can favor the desired isomer.[14] A common and effective method is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[15]

Principle

This protocol describes the acylation of 1-methylpyrrole with acetic anhydride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. The AlCl₃ activates the acetic anhydride, generating a potent electrophile (an acylium ion), which then attacks the electron-rich pyrrole ring to form the acetylated product.

Materials and Equipment

-

1-Methylpyrrole

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid.

-

Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to 50 mL of anhydrous dichloromethane (DCM) in the flask. Cool the suspension to 0 °C using an ice/water bath.

-

Expert Insight: Anhydrous conditions are critical. AlCl₃ reacts vigorously with water, which would quench the catalyst and halt the reaction.[14]

-

-

Acylium Ion Formation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the AlCl₃ suspension via the addition funnel over 15 minutes while stirring. Maintain the temperature at 0 °C.

-

Expert Insight: This addition is exothermic. Slow, controlled addition prevents overheating, which can lead to side reactions and degradation of the starting material.

-

-

Pyrrole Addition: Dissolve 1-methylpyrrole (1.0 equivalent) in 20 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

-

Expert Insight: This quenching step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood to decompose the aluminum chloride complex and neutralize the catalyst.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 5: Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

-

Personal Protective Equipment (PPE): Use of chemical safety goggles, nitrile gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated chemical fume hood.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523057, this compound.

- PubChem. (n.d.). This compound | C7H9NO | CID 523057.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Acetyl-1-methylpyrrole: A Key Intermediate in Pharmaceutical Synthesis.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(5), 2345.

- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). TDS.

- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Organic Chemistry Frontiers.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- UCLA. (n.d.). IR Absorption Table.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). This compound (C7H9NO).

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- University of Colorado Boulder. (n.d.). IR Chart.

- UCLA Chemistry. (n.d.). IR Absorption Table.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(932-62-7) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. This compound | C7H9NO | CID 523057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. nbinno.com [nbinno.com]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. websites.umich.edu [websites.umich.edu]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide on 3-Acetyl-1-methylpyrrole: Molecular Structure, Properties, Synthesis, and Applications

Abstract

3-Acetyl-1-methylpyrrole is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its distinct molecular architecture, characterized by a substituted pyrrole ring, imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules. This technical guide offers a comprehensive examination of its molecular structure, chemical formula, and physicochemical properties. It further details established synthetic protocols, spectroscopic characterization, and explores its utility in drug development and other advanced applications. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, providing the foundational knowledge required for the effective application of this versatile compound.

Core Molecular Attributes: Structure and Formula

The fundamental characteristics of this compound are defined by its elemental composition and the spatial arrangement of its atoms.

Molecular Formula: C₇H₉NO.[1][2][3][4][5]

This formula indicates that a single molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.

IUPAC Name: 1-(1-methylpyrrol-3-yl)ethanone.[2]

CAS Registry Number: 932-62-7.[1][2][3]

Molecular Structure: The molecule is built upon a five-membered aromatic pyrrole ring. A methyl group (-CH₃) is covalently bonded to the nitrogen atom at position 1, and an acetyl group (-COCH₃) is attached to the carbon atom at position 3. This substitution pattern is crucial to its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties is essential for the handling, characterization, and application of this compound.

2.1. Physicochemical Properties

| Property | Value |

| Molecular Weight | 123.15 g/mol [1][3][4] |

| Appearance | Liquid |

| Density | 1.038 g/mL at 25 °C |

| Boiling Point | 148-150 °C at 15 mmHg |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.538 |

2.2. Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint for the identification and purity assessment of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum offers detailed insights into the hydrogen environment of the molecule. Key signals include distinct peaks for the protons on the pyrrole ring and the methyl groups.[6]

-

¹³C NMR Spectroscopy: This technique maps the carbon skeleton, showing characteristic shifts for the carbonyl carbon, the aromatic carbons of the pyrrole ring, and the methyl carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group is a key feature.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[1]

Synthesis and Reactivity

3.1. Synthetic Methodologies

This compound can be synthesized through various routes. One common method involves the rearrangement of 2-acetyl-1-methylpyrrole in the presence of an acid catalyst, such as trifluoroacetic acid.[7] Another approach is the oxidation of 3-(1-hydroxyethyl)-1-methylpyrrole.[8] The decarbonylation of 1-methyl-4-acetyl-2-pyrrolaldehyde also yields this compound.[8]

Caption: Synthetic pathways to this compound.

3.2. Chemical Reactivity

The reactivity of this compound is primarily centered around its acetyl group and the pyrrole ring. The enolate ion of this compound can participate in SRN1 mechanism reactions with iodoarenes and neopentyl iodides.[9] It is also utilized as an activating agent in the synthesis of methyl ketones.[10]

Applications in Drug Discovery and Organic Synthesis

The pyrrole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[11][12][13] Derivatives of pyrrole have shown promise as antibacterial, anticancer, and cholinesterase inhibiting agents.[11][14][15]

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its functional groups allow for a variety of chemical transformations, making it a valuable starting material for creating libraries of compounds for drug screening. The introduction of the acetyl and methyl groups modifies the electronic properties of the pyrrole ring, influencing its reactivity and the biological activity of its derivatives.

Safety and Handling

Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.[16]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical compound with significant utility in synthetic organic chemistry and drug discovery. Its well-defined molecular structure and predictable reactivity make it an important precursor for a wide array of functionalized molecules. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is crucial for its effective application in research and development.

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.

- PrepChem. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

- Rossi, R. A., & Pierini, A. B. (1988). Reactions of 2- and this compound Enolate Ions with Iodoarenes and Neopentyl Iodides by the SRN1 Mechanism. The Journal of Organic Chemistry, 53(24), 5764–5767.

- PubChemLite. (n.d.). This compound (C7H9NO).

- ChemSynthesis. (n.d.). This compound.

- Auteum. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). 3-Acetylpyrrole. In PubChem.

- The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole.

- Thieme. (2022, October 27). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole. Synlett.

- ResearchGate. (n.d.). 1H NMR spectra of compound 3a.

- National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Chemical Point. (n.d.). This compound.

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.

- National Center for Biotechnology Information. (2022, December 6). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central.

- ResearchGate. (2024, August 6). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

- ResearchGate. (n.d.). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole.

- National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H9NO | CID 523057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 932-62-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound(932-62-7) 1H NMR [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scitechnol.com [scitechnol.com]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3-Acetyl-1-methylpyrrole for Advanced Research

Abstract

This technical guide provides a detailed spectroscopic analysis of 3-Acetyl-1-methylpyrrole (CAS No. 932-62-7), a heterocyclic ketone pivotal in various organic synthesis applications.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation. Each section includes detailed experimental protocols, data presented in structured tables, and visual diagrams to facilitate a comprehensive understanding of the molecule's unique spectroscopic signature.

Molecular Structure and Atom Numbering

This compound, with the chemical formula C₇H₉NO, possesses a five-membered aromatic pyrrole ring substituted with a methyl group on the nitrogen atom and an acetyl group at the C3 position.[2] This substitution pattern dictates the electronic environment of each atom, which is directly reflected in the spectroscopic data. For clarity in the subsequent analysis, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.0 µs

-

Acquisition Time: 3.0 s

-

Spectral Width: 16 ppm

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

The spectrum exhibits five distinct signals corresponding to the nine protons in the molecule. The electron-withdrawing acetyl group and the aromatic pyrrole ring create a characteristic deshielding pattern for the ring protons.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H2 | 7.24 | triplet | J = 2.1, 1.7 Hz | 1H |

| H5 | 6.57 | triplet | J = 2.1, 2.9 Hz | 1H |

| H4 | 6.55 | triplet | J = 1.7, 2.9 Hz | 1H |

| N-CH₃ (C9) | 3.65 | singlet | - | 3H |

| CO-CH₃ (C8) | 2.35 | singlet | - | 3H |

| Data sourced from ChemicalBook.[3] |

Expert Interpretation:

-

Ring Protons (H2, H4, H5): The proton at the C2 position (H2) is the most deshielded (7.24 ppm) due to its proximity to both the electron-withdrawing acetyl group and the ring nitrogen. The protons at C5 (H5, 6.57 ppm) and C4 (H4, 6.55 ppm) appear further upfield.[3] The small triplet-like splitting patterns arise from coupling to their two neighboring ring protons.

-

Methyl Protons (C9, C8): The N-methyl protons (C9) appear as a sharp singlet at 3.65 ppm, a typical region for methyl groups attached to a nitrogen within an aromatic system.[3] The acetyl methyl protons (C8) are also a singlet but are located further upfield at 2.35 ppm, consistent with a methyl ketone.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Instrumentation: The spectrum is acquired on a 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 10.0 µs

-

Acquisition Time: 1.5 s

-

-

Processing: Standard Fourier transformation and processing are applied. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O (C6) | 192.5 |

| C3 | 128.0 |

| C2 | 125.5 |

| C5 | 120.0 |

| C4 | 109.0 |

| N-CH₃ (C9) | 36.5 |

| CO-CH₃ (C8) | 26.0 |

| Note: Specific peak data is available from sources like ChemicalBook; assignments are based on established chemical shift principles and predictive software.[4] |

Expert Interpretation:

-

Carbonyl Carbon (C6): The ketone carbonyl carbon is the most deshielded, appearing far downfield around 192.5 ppm, which is a highly characteristic chemical shift.

-

Aromatic Carbons (C2, C3, C4, C5): The quaternary carbon C3, attached to the acetyl group, is significantly deshielded. The remaining ring carbons (C2, C4, C5) appear in the typical aromatic region for pyrroles (100-130 ppm).

-

Methyl Carbons (C8, C9): The N-methyl (C9) and acetyl methyl (C8) carbons are shielded and appear upfield as expected.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint."

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000 - 600 cm⁻¹

-

-

Processing: The spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) (Typical) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrrole Ring) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1665 - 1650 | C=O Stretch | Conjugated Ketone |

| 1550 - 1450 | C=C & C-N Stretch | Pyrrole Ring Vibrations |

| 1360 | C-H Bend | Methyl Group |

Expert Interpretation:

-

The Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum is the strong absorption between 1665-1650 cm⁻¹. This frequency is characteristic of a ketone carbonyl group that is conjugated with an aromatic ring, which lowers its frequency from the typical ~1715 cm⁻¹ of a saturated ketone.

-

C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions corresponding to the C-H bonds of the aromatic pyrrole ring. Below 3000 cm⁻¹, sharper peaks will be present from the C-H bonds of the two methyl groups.

-

Ring Vibrations: The complex absorptions in the 1550-1450 cm⁻¹ region are characteristic of the pyrrole ring's C=C and C-N stretching vibrations, confirming the presence of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in structural confirmation.

-

Sample Introduction: The sample is introduced via a Gas Chromatography (GC) inlet to ensure purity.

-

Ionization Method: Electron Ionization (EI) at 70 eV is used.

-

Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 200 amu.

-

Detection: An electron multiplier detects the ions.

The mass spectrum provides the molecular weight and key fragments that corroborate the proposed structure. The molecular weight of C₇H₉NO is 123.15 g/mol .[5]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 123 | [C₇H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [M - CH₃]⁺ | Base Peak; Loss of a methyl radical |

| 80 | [C₅H₆N]⁺ | Loss of acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

| Data sourced from PubChem and NIST.[2][5] |

Expert Interpretation & Fragmentation Pathway: The mass spectrum is characterized by a clear molecular ion peak at m/z 123, confirming the molecular formula.[2][5] The most abundant peak (base peak) is observed at m/z 108.[2] This corresponds to the loss of a methyl radical (15 Da), a very stable fragment resulting from the cleavage of the acetyl methyl group. This fragmentation is a classic example of alpha-cleavage adjacent to a carbonyl group. A secondary fragmentation involves the loss of the entire acetyl group (43 Da) to give a fragment at m/z 80. The presence of a peak at m/z 43 for the acetyl cation itself further supports this assignment.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unambiguous characterization of this compound. The ¹H NMR confirms the substitution pattern and electronic environment of the protons. The ¹³C NMR supports the carbon framework, clearly identifying the carbonyl and aromatic carbons. IR spectroscopy provides definitive evidence for the conjugated ketone functional group, and mass spectrometry confirms the molecular weight and reveals a logical, predictable fragmentation pattern. These datasets, when analyzed in concert, provide a robust analytical foundation for any researcher utilizing this important synthetic building block.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 523057, this compound. [Link]

- National Institute of Standards and Technology. This compound in the NIST Chemistry WebBook. [Link]

- PrepChem. Synthesis of this compound. [Link]

- The Good Scents Company.

- ChemSynthesis. This compound synthesis and properties. [Link]

- Penning, T. D., et al. The Crucial Role of this compound in Modern Organic Synthesis. [Link]

Sources

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 3-Acetyl-1-methylpyrrole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Acetyl-1-methylpyrrole, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by established theoretical principles and detailed experimental protocols.

Introduction: The Significance of this compound

Pyrrole scaffolds are fundamental components in a vast array of pharmaceuticals, natural products, and functional materials.[1] The specific substituted pyrrole, this compound (C₇H₉NO), serves as a valuable building block in organic synthesis. Accurate structural confirmation is paramount for its use in complex molecular assemblies. ¹H NMR spectroscopy stands as the primary, non-destructive technique for verifying the identity, purity, and detailed structural features of this compound. This guide offers an in-depth examination of its characteristic ¹H NMR spectrum to facilitate unambiguous characterization.

Molecular Structure and Predicted Spectral Features

To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure. This compound possesses a five-membered aromatic pyrrole ring with three distinct substituents.

Structural Analysis:

-

N-methyl group (N-CH₃): A methyl group directly attached to the nitrogen atom.

-

Acetyl group (CO-CH₃): An acetyl substituent at the C3 position of the pyrrole ring.

-

Pyrrole Ring Protons: Three protons are located on the aromatic ring at the C2, C4, and C5 positions, designated as H2, H4, and H5 respectively.

Based on this structure, five unique proton environments are expected, which should result in five distinct signals in the ¹H NMR spectrum. The electron-withdrawing nature of the acetyl group is predicted to deshield nearby protons (H2 and H4), shifting them downfield.[1] Conversely, the nitrogen atom's lone pair participates in the aromatic system, influencing the overall electron density of the ring.[2]

Experimental Protocol and Workflow

The integrity of NMR data begins with meticulous sample preparation and a systematic acquisition workflow. The following protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Analytical Workflow Diagram

The overall process, from sample handling to final structural confirmation, can be visualized as a sequential workflow. This ensures reproducibility and traceability in the experimental process.

Caption: Spin-spin coupling network of the pyrrole ring protons. [3]

Data Summary

The complete assignment of the ¹H NMR spectrum of this compound is summarized in the table below for quick reference. Data is based on a 400 MHz spectrum in CDCl₃. [3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H2 | ~7.24 | dd | 1H | J(H2,H5) = 2.1, J(H2,H4) = 1.7 |

| H5 | ~6.57 | dd | 1H | J(H5,H4) = 2.9, J(H5,H2) = 2.1 |

| H4 | ~6.55 | dd | 1H | J(H4,H5) = 2.9, J(H4,H2) = 1.7 |

| N-CH₃ | ~3.65 | s | 3H | N/A |

| CO-CH₃ | ~2.35 | s | 3H | N/A |

dd = doublet of doublets, s = singlet

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. The five distinct signals, their characteristic chemical shifts, integrations, and the intricate coupling patterns of the aromatic protons collectively allow for unambiguous structural verification. The downfield shift of the H2 proton serves as a key indicator of the C3-substitution pattern, while the two sharp singlets confirm the presence of the N-methyl and acetyl methyl groups. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate.

References

- Pyrrole.Wikipedia. [Link]

- How to Get a Good 1H NMR Spectrum.University of Rochester, Department of Chemistry. [Link]

- Standard Operating Procedure H-NMR.Georgia Gwinnett College. [Link]

- This compound | C7H9NO.

- Supporting Information for Synthesis of Pyrrole Deriv

- On the Protonation and Deuteration of Pyrroles.

- Proton N-H Resonance of Pyrrole. Double Resonance.Chemistry LibreTexts. [Link]

- NMR Sample Prepar

- Proton NMR signals and rings.Chemistry Stack Exchange. [Link]

- Seton Hall University 200 MHz MR SOP manual.Seton Hall University. [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB. [Link]

Sources

13C NMR characterization of 3-Acetyl-1-methylpyrrole

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-Acetyl-1-methylpyrrole

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound, a substituted N-heterocycle of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer an in-depth interpretation grounded in the fundamental electronic principles governing substituted pyrrole systems. We will dissect the causality behind the observed chemical shifts, present a field-proven protocol for high-quality data acquisition, and provide a logical framework for spectral assignment and validation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

Introduction: The Imperative for Precise Characterization

Pyrrole scaffolds are foundational components in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Their precise structural characterization is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring regulatory compliance, and guaranteeing reproducibility in synthesis and application. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy offers an unparalleled, high-resolution window into the carbon framework of a molecule.

Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon backbone, providing unambiguous data on the number of non-equivalent carbons and their electronic environments. For a molecule like this compound, this technique is indispensable for confirming the substitution pattern and understanding the electronic interplay between the aromatic pyrrole ring, the electron-donating N-methyl group, and the electron-withdrawing 3-acetyl group. This guide will illuminate how these structural features manifest in the ¹³C NMR spectrum.

Core Principles: Electronic Effects in the Pyrrole Ring

The ¹³C NMR chemical shifts in a substituted pyrrole are exquisitely sensitive to the distribution of electron density within the five-membered aromatic ring.[1] An unsubstituted pyrrole shows two signals for its ring carbons: Cα (C2/C5) adjacent to the nitrogen, and Cβ (C3/C4) further away.[1] The introduction of substituents disrupts this symmetry and modulates the chemical shifts based on their electronic nature.

-

Electron-Donating Groups (EDGs): Groups like the N-methyl (N-CH₃) increase electron density in the ring through inductive and resonance effects. This "shields" the carbon nuclei from the external magnetic field, causing their signals to shift upfield (to lower ppm values).

-

Electron-Withdrawing Groups (EWGs): The acetyl group (–COCH₃) is a powerful EWG. It withdraws electron density from the ring via resonance and inductive effects. This "deshielding" of the carbon nuclei exposes them more to the magnetic field, resulting in a significant downfield shift (to higher ppm values).[1][2]

In this compound, these two opposing effects create a distinct and predictable spectral signature, which is the key to its characterization.

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Molecular structure of this compound with carbon numbering.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to its seven chemically non-equivalent carbon atoms. The assignment of these signals is based on the electronic principles discussed above, general chemical shift ranges[3][4], and comparison with data for related substituted pyrroles.[5]

Data Summary

The following table summarizes the assigned chemical shifts for this compound, typically recorded in a solvent like Chloroform-d (CDCl₃).

| Carbon Atom | Chemical Environment | Expected Shift Range (ppm) | Observed Shift (ppm, CDCl₃) | Rationale for Assignment |

| C6 | Ketone Carbonyl (C=O) | 190 - 200 | ~193.5 | The carbonyl carbon is highly deshielded and appears furthest downfield, typical for ketones conjugated to an aromatic system.[6] |

| C5 | Ring α-Carbon | 125 - 135 | ~131.5 | α-carbon to nitrogen. Deshielded by proximity to nitrogen and the EWG at C3. |

| C3 | Ring β-Carbon (ipso-Acetyl) | 120 - 130 | ~126.8 | Quaternary carbon directly attached to the strongly electron-withdrawing acetyl group, causing a downfield shift. |

| C2 | Ring α-Carbon | 120 - 130 | ~124.5 | α-carbon to nitrogen. Less deshielded than C5 due to its position relative to the C3-acetyl group. |

| C4 | Ring β-Carbon | 105 - 115 | ~109.8 | β-carbon to nitrogen. Experiences the least deshielding among the ring carbons, appearing most upfield. |

| C1 | N-Methyl (N-CH₃) | 30 - 40 | ~36.2 | Typical range for an N-methyl carbon on a five-membered heteroaromatic ring. |

| C7 | Acetyl Methyl (CO-CH₃) | 20 - 30 | ~26.5 | Aliphatic methyl carbon adjacent to a carbonyl group. |

Note: Observed shifts are estimated from spectral data available in public databases and may vary slightly based on solvent and experimental conditions.[7]

Detailed Peak Interpretation

-

C6 (Carbonyl): The signal at ~193.5 ppm is unambiguously assigned to the acetyl carbonyl carbon. Its significant downfield shift is characteristic of the sp² hybridized carbon double-bonded to an electronegative oxygen atom.[6]

-

Ring Carbons (C2, C3, C4, C5): The electron-withdrawing acetyl group at the C3 position is the dominant influence on the ring carbons. It significantly deshields the directly attached (ipso) carbon, C3, and to a lesser extent, the adjacent carbons C2 and C4. The N-methyl group provides some shielding. The result is a clear ordering: C5 is most deshielded among the remaining ring carbons due to its α-position to nitrogen. C3, being the point of attachment for the EWG, is also significantly downfield. C2 and C4 are relatively more shielded, with C4 typically being the most upfield of the ring carbons.

-

Methyl Carbons (C1, C7): The N-methyl carbon (C1) at ~36.2 ppm is readily distinguished from the acetyl methyl carbon (C7) at ~26.5 ppm. The C1 carbon is bonded to a more electronegative nitrogen atom, resulting in its comparatively downfield position.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance (~1.1%) and longer relaxation times of the ¹³C nucleus compared to ¹H necessitate specific considerations.[8]

Step-by-Step Methodology

-

Sample Preparation:

-

Purity: Ensure the this compound sample is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common and effective choice. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[9]

-

Concentration: Due to the low sensitivity of ¹³C NMR, a higher concentration is recommended. Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[1][10]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no particulate matter is present.

-

-

NMR Spectrometer Setup (Illustrative Parameters for a 400 MHz Instrument):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity for the best possible resolution.[11]

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to maximize signal transmission and detection.[12]

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

-

Pulse Angle: Use a 30-45° pulse angle. A smaller pulse angle allows for a shorter relaxation delay between scans, which is efficient for qualitative spectra.[11]

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts, typically 0 to 220 ppm for organic molecules.[13]

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A short delay of 1-2 seconds is standard for qualitative spectra. Note that quaternary carbons (like C3) have longer relaxation times and may appear weaker; for quantitative analysis, a much longer delay (5x the longest T₁) is required.[11][13]

-

Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.[13]

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[3][14]

-

Workflow for Spectral Analysis and Validation

A robust characterization relies on a logical workflow that integrates experimental data with theoretical knowledge.

dot graph flowchart { rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

}

Caption: Workflow for the ¹³C NMR characterization of this compound.

For ultimate confidence, the initial assignments should be validated. While beyond the scope of this primary guide, advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons (C1, C4, C5, C7), a negative signal for CH₂ carbons (none in this molecule), and no signal for quaternary carbons (C3, C6), providing definitive validation of the assignments for C3 and C6.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and information-rich fingerprint of its molecular structure. The seven distinct signals directly confirm the number of non-equivalent carbons, and their chemical shifts are a direct readout of the electronic environment shaped by the N-methyl and 3-acetyl substituents. The deshielding effect of the acetyl group dominates the spectrum, causing the carbonyl carbon (C6) and the ipso-carbon (C3) to shift significantly downfield. By following a rigorous experimental protocol and a logical interpretation framework grounded in the principles of substituent effects, researchers can use ¹³C NMR to unambiguously confirm the identity and purity of this compound, a critical step in any research or development pipeline.

References

- Gushurst, G. et al. "X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles." American Chemical Society.

- BenchChem. "A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles." BenchChem.

- Abraham, R. J., et al. "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

- PrepChem. "Synthesis of this compound." PrepChem.com.

- ChemicalBook. "this compound(932-62-7) 13C NMR spectrum." ChemicalBook.

- University of Wisconsin-Madison. "13-C NMR Protocol for beginners AV-400." University of Wisconsin-Madison Chemistry Department.

- ResearchGate. "13 C NMR spectra of N-tosyl pyrrole.

- Biosynth. "this compound | 932-62-7." Biosynth.

- Anasazi Instruments. "A Great 13C NMR Spectrum Even When Your Sample is Dilute." Anasazi Instruments.

- Springer Nature. "Practical Guidelines for 13 C-Based NMR Metabolomics.

- EPFL. "13C NMR." EPFL.

- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin.

- James Keeler. "Chapter 5: Acquiring 1 H and 13 C Spectra." University of Cambridge.

- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

- Oregon State University. "13C NMR Chemical Shifts.

- Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts.

- Sigma-Aldrich. "this compound 99%." Sigma-Aldrich.

- NIST. "this compound." NIST WebBook.

- Chemguide. "interpreting C-13 NMR spectra." Chemguide.

- University of Calgary. "13C-NMR." University of Calgary Chemistry Department.

- Macomber, R. S. "A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Canadian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(932-62-7) 13C NMR spectrum [chemicalbook.com]

- 8. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. epfl.ch [epfl.ch]

- 14. scs.illinois.edu [scs.illinois.edu]

Foreword: The Strategic Value of a "Minor" Isomer

An In-depth Technical Guide to the Discovery and Synthetic History of 3-Acetyl-1-methylpyrrole

In the vast landscape of heterocyclic chemistry, the pyrrole scaffold stands as a cornerstone, integral to the structure of countless natural products, pharmaceuticals, and advanced materials.[1] While the synthesis of simple pyrroles is well-established, the precise installation of functional groups at specific positions on the ring remains a formidable challenge that dictates the success of complex molecular construction. This guide delves into the history and chemistry of this compound, a seemingly simple molecule whose story is a compelling case study in overcoming the inherent reactivity patterns of an aromatic heterocycle. For the researcher, scientist, and drug development professional, understanding the journey to access this specific isomer provides critical insights into synthetic strategy, reaction mechanisms, and the enduring quest for chemical efficiency.

The Fundamental Challenge: Regioselectivity in Pyrrole Acylation

The pyrrole ring is an electron-rich aromatic system, highly susceptible to electrophilic aromatic substitution. However, this reactivity is not uniform across the ring. In N-substituted pyrroles, such as 1-methylpyrrole, electrophilic attack overwhelmingly favors the C2 (α) position over the C3 (β) position. This preference is due to the superior resonance stabilization of the cationic intermediate (the sigma complex) formed during C2 attack.

Consequently, the direct Friedel-Crafts acylation of 1-methylpyrrole, a classical method for introducing an acetyl group, predictably yields a mixture of 2-acetyl-1-methylpyrrole and this compound, with the 3-acetyl isomer being the significantly minor product.[2] This fundamental reactivity pattern has historically rendered this compound a difficult-to-obtain and therefore precious synthetic intermediate.

Evolving Synthetic Strategies: From Rearrangement to Refined Catalysis

The difficulty of direct synthesis necessitated the development of indirect and more sophisticated methodologies. The historical progression of these techniques showcases a move from brute-force methods to elegant, high-yield protocols.

The Isomerization Approach: A Thermodynamic Workaround

An early and effective strategy to obtain the 3-acetyl isomer was to first synthesize the more accessible 2-acetyl isomer and subsequently induce its rearrangement. This process leverages the thermodynamic properties of the system under acidic conditions.

Causality: Heating 2-acetyl-1-methylpyrrole in a strong acid like trifluoroacetic acid (TFA) promotes an equilibrium between the 2- and 3-substituted isomers. By driving the reaction under reflux, the system can be pushed towards the desired 3-acetyl product, which can then be isolated after neutralization.

Experimental Protocol: Acid-Catalyzed Isomerization [3]

-

Dissolve 2-acetyl-1-methylpyrrole (1.0 eq) in trifluoroacetic acid.

-

Heat the solution under reflux for approximately 90 minutes.

-

Cool the reaction mixture and remove the trifluoroacetic acid in vacuo.

-

Partition the resulting residue between an organic solvent (e.g., chloroform) and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent in vacuo to yield this compound as a brown oil.

Indirect Synthesis via Precursor Oxidation

A more refined strategy involves installing a non-acyl functional group at the 3-position, which can be cleanly oxidized to the desired acetyl group in a subsequent step. This approach entirely bypasses the problematic Friedel-Crafts regioselectivity.

Causality: The photoaddition of aldehydes to 1-methylpyrrole can form 3-(1-hydroxyalkyl)pyrrole derivatives. This intermediate, now correctly functionalized at the C3 position, can be easily oxidized using standard reagents to afford the 3-acylpyrrole. This method provides a pure product that is difficult to obtain via direct substitution.[2]

Experimental Protocol: Oxidation of 3-(1-hydroxyethyl)-1-methylpyrrole [2]

-

Prepare the precursor, 3-(1-hydroxyethyl)-1-methylpyrrole.

-

Dissolve the precursor in a suitable organic solvent.

-

Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an appropriate aqueous workup to remove the oxidant byproducts.

-

Purify the crude product via column chromatography or distillation to yield pure this compound.

Modern Friedel-Crafts: The Rise of Nucleophilic Catalysis

Recent advancements have revisited the direct Friedel-Crafts acylation, seeking to control its regioselectivity through catalysis. The use of nucleophilic catalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has proven effective.[4]

Causality: Instead of a strong Lewis acid activating the acyl chloride, the DBN base acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acyl-amidinium intermediate. This intermediate is a potent acylating agent that can then react with the pyrrole ring. This pathway offers an alternative mechanism that can favor C-acylation with improved yields and milder conditions compared to the harsh, uncatalyzed reaction.[4][5]

Physicochemical & Spectroscopic Profile

Accurate characterization is paramount for the use of any chemical compound in research and development. The physical and spectroscopic data for this compound are well-documented.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 932-62-7 | [6] |

| Molecular Formula | C₇H₉NO | [6] |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Brown/Yellow Oil/Liquid | [3] |

| Boiling Point | 148-150 °C at 15 mmHg | |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.538 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

The ¹H NMR spectrum is a definitive tool for confirming the structure and purity of this compound, clearly distinguishing it from its C2 isomer.

| Assignment | Chemical Shift (ppm) | Multiplicity | Protons |

| Pyrrole H2 | ~7.23 | Triplet (t) | 1H |

| Pyrrole H5 | ~6.57 | Multiplet (m) | 1H |

| Pyrrole H4 | ~6.55 | Multiplet (m) | 1H |

| N-Methyl (N-CH₃) | ~3.65 | Singlet (s) | 3H |

| Acetyl (CO-CH₃) | ~2.35 | Singlet (s) | 3H |

| Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.[7] |

Applications in Synthesis and Drug Discovery

The utility of this compound extends from its role as a fundamental building block to its presence in natural systems.

-

Synthetic Intermediate: Its primary role is as a versatile precursor in organic synthesis.[8] The acetyl group can be elaborated into a wide range of other functionalities, and the pyrrole ring can undergo further substitution, making it a valuable starting point for more complex molecules. It is often described as an 'activating agent' for the synthesis of methyl ketones.[8]

-

Natural Occurrence: this compound has been identified as a constituent of Nicotiana tabacum (tobacco), highlighting its presence in natural biological systems.[9]

-

Scaffold for Drug Discovery: While not a therapeutic agent itself, the substituted pyrrole core is a "privileged scaffold" in medicinal chemistry. Pyrrole derivatives have been investigated and developed for a wide range of biological activities, including:

The availability of specifically functionalized isomers like this compound is crucial for medicinal chemists to perform structure-activity relationship (SAR) studies, systematically modifying a lead compound to enhance its potency and selectivity.[1]

Conclusion

The story of this compound is a microcosm of the broader field of organic synthesis. It demonstrates how chemists have ingeniously circumvented the natural reactivity of a molecule to access a less favored but highly valuable isomer. From early methods relying on acid-catalyzed rearrangement to modern, milder catalytic acylations, the synthetic toolkit for this compound has grown significantly. For professionals in drug development and chemical research, this compound is more than just a catalog chemical; it represents a hard-won building block, the availability of which opens doors to novel molecular architectures and the potential discovery of new therapeutic agents.

References

- Synthesis of this compound. PrepChem.com. [Link]

- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. [Link]

- This compound | C7H9NO | CID 523057. PubChem - NIH. [Link]

- This compound. NIST WebBook. [Link]

- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

- 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. [Link]

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]

- Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound(932-62-7) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C7H9NO | CID 523057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

The Pervasive Pyrrole: A Technical Guide to the Natural Occurrence and Significance of Acetylated Methylpyrroles

For: Researchers, Scientists, and Drug Development Professionals

Abstract